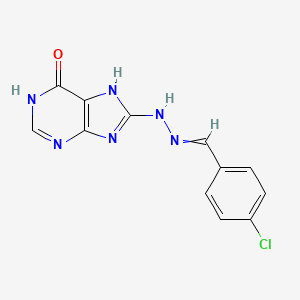![molecular formula C19H25ClN2O B6082737 N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-butynamide](/img/structure/B6082737.png)
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-butynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-butynamide, also known as BCT-197, is a small molecule inhibitor that targets the protein complex NF-κB. This complex plays a key role in regulating the immune response, and has been implicated in a variety of diseases, including cancer and inflammatory disorders. BCT-197 has shown promise as a potential therapeutic agent in preclinical studies, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively investigated.
Mecanismo De Acción
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-butynamide targets the NF-κB complex, which plays a key role in regulating the immune response. Specifically, this compound inhibits the activity of the IKKβ kinase, which is required for the activation of NF-κB. By inhibiting IKKβ, this compound prevents the activation of NF-κB and reduces the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth and metastasis, and improving survival in animal models of disease. This compound has also been shown to have a favorable safety profile, with no significant toxicities observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-butynamide in lab experiments is its specificity for the NF-κB complex, which allows researchers to study the role of this complex in disease pathogenesis. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for the study of N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-butynamide. One area of research is the optimization of its potency and pharmacokinetic properties, which may improve its efficacy as a therapeutic agent. Another area of research is the investigation of its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Additionally, the role of this compound in other disease models, such as infectious diseases or neurodegenerative disorders, warrants further investigation.
Métodos De Síntesis
The synthesis of N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-butynamide involves several steps, including the reaction of 4-chlorobenzyl chloride with 3-piperidinylmethylamine to form an intermediate, which is then reacted with N-methyl-2-butynamide to yield the final product. The synthesis has been optimized to achieve high yields and purity, and has been scaled up for use in preclinical studies.
Aplicaciones Científicas De Investigación
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-butynamide has been the subject of extensive preclinical research, with studies demonstrating its efficacy in inhibiting NF-κB activity and reducing inflammation in a variety of disease models. In particular, this compound has shown promise in the treatment of cancer, with studies demonstrating its ability to inhibit tumor growth and metastasis in animal models. This compound has also been investigated as a potential therapy for inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O/c1-3-5-19(23)21(2)14-17-6-4-12-22(15-17)13-11-16-7-9-18(20)10-8-16/h7-10,17H,4,6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEQFPKFVNDGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CC1CCCN(C1)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6082656.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B6082670.png)
![N-(4-bromophenyl)-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B6082680.png)
![4-(2,3-dimethoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082687.png)
![3-methyl-4-(4-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082693.png)


![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6082708.png)
![3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B6082721.png)
![4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6082726.png)

![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6082735.png)
![5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6082745.png)
![ethyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B6082748.png)